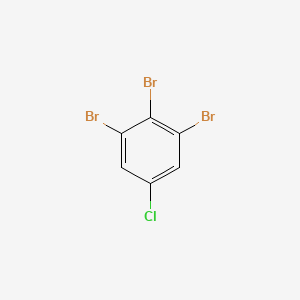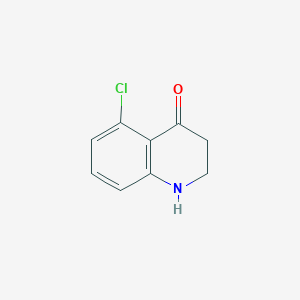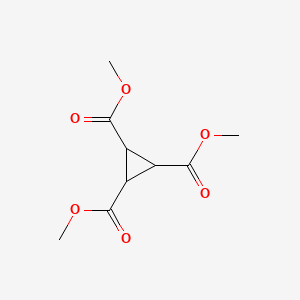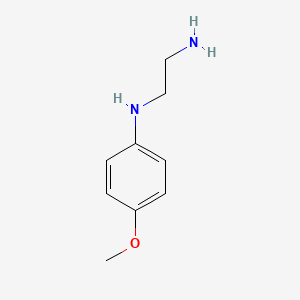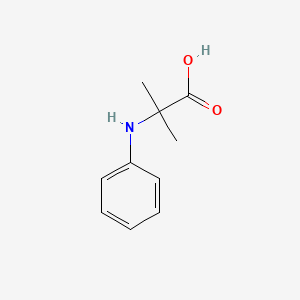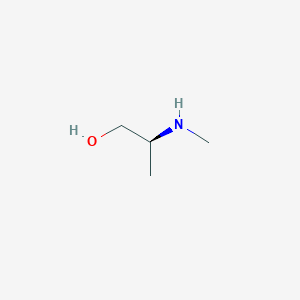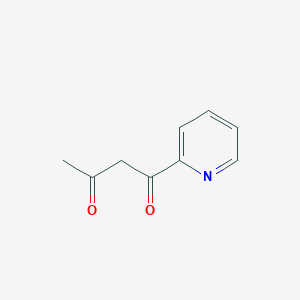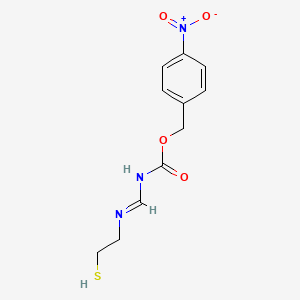![molecular formula C18H11F17O2 B1601078 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde CAS No. 494798-73-1](/img/structure/B1601078.png)
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde
Übersicht
Beschreibung
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, also known as PFOB, is a fluorinated compound that has been widely used in various scientific research applications. This compound has unique properties that make it suitable for use as a contrast agent in medical imaging and as a tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
Room Temperature Deoxyfluorination of Benzaldehydes
A method for the room temperature deoxyfluorination of benzaldehydes using sulfuryl fluoride and tetramethylammonium fluoride has been described. This method demonstrates a broad scope of aryl and heteroaryl substrates, favorably comparing to other common deoxyfluorination methods for many substrates (Melvin et al., 2019).
Selective Photocatalytic Conversion to Benzaldehyde
The selective photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous medium under environmentally friendly conditions has been explored, utilizing metal-free catalysts based on graphitic carbon nitride. The study emphasizes the significance of post-treatment routes (thermal, mechanical, and chemical) in enhancing photocatalytic conversion and yield with minimal compromise on selectivity (Lima et al., 2017).
Enhanced Bioproduction of Benzaldehyde
The enhanced bioproduction of benzaldehyde, a significant molecule in the flavor industry, has been achieved by Pichia pastoris in a two-phase partitioning bioreactor. This method leverages the enzyme alcohol oxidase for the conversion of benzyl alcohol to benzaldehyde, with the inclusion of sequestering polymers to mitigate inhibitory effects and improve productivity (Craig & Daugulis, 2013).
Nano-catalysis for Oxidation of Benzyl Alcohol
NiFe2O4 nanoparticles have been studied for their catalytic efficiency in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This approach highlights the potential of magnetic nanocatalysts for their easy recovery and reuse, demonstrating significant conversion rates and selectivity (Iraqui et al., 2020).
Polyoxometalate-Based Metal-Organic Frameworks
Polyoxometalate-based metal-organic frameworks (POMOFs) have been reported for their catalytic performance toward the selective oxidation of alkenes to aldehydes. These frameworks suggest a promising strategy to enhance the homogeneity of heterogeneous catalysis, improving the selective oxidation process for industrial applications (Ma et al., 2018).
Eigenschaften
IUPAC Name |
4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLANEVLEDPTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478718 | |
| Record name | 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde | |
CAS RN |
494798-73-1 | |
| Record name | 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

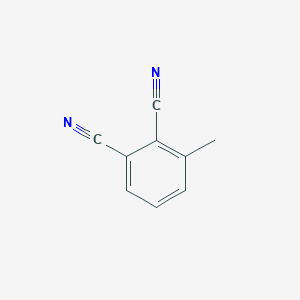
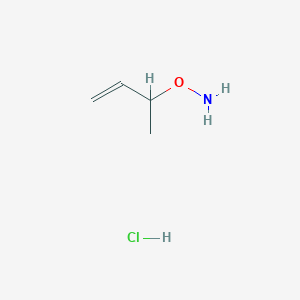
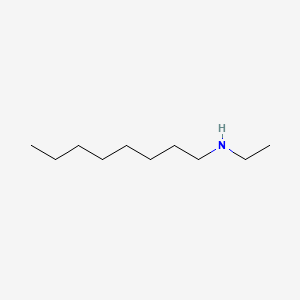
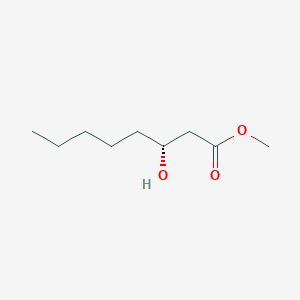
![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)
